molecular formula C14H15NO2 B15163463 6-Benzyl-1-hydroxy-3,4-dimethylpyridin-2(1H)-one CAS No. 164294-55-7

6-Benzyl-1-hydroxy-3,4-dimethylpyridin-2(1H)-one

Cat. No.: B15163463
CAS No.: 164294-55-7
M. Wt: 229.27 g/mol
InChI Key: ZCMVLPKCNDBENF-UHFFFAOYSA-N
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Description

6-Benzyl-1-hydroxy-3,4-dimethylpyridin-2(1H)-one is a synthetic organic compound belonging to the pyridinone family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. The presence of benzyl and hydroxyl groups, along with methyl substitutions, suggests potential unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-1-hydroxy-3,4-dimethylpyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: The synthesis could begin with commercially available pyridine derivatives.

    Benzylation: Introduction of the benzyl group at the 6-position could be achieved through a Friedel-Crafts alkylation reaction.

    Hydroxylation: The hydroxyl group at the 1-position might be introduced via a hydroxylation reaction using appropriate oxidizing agents.

    Methylation: Methyl groups at the 3 and 4 positions could be introduced through alkylation reactions using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Deoxygenated compounds.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Benzyl-1-hydroxy-3,4-dimethylpyridin-2(1H)-one could have several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its structural features.

    Medicine: Possible applications in drug development for its biological activity.

    Industry: Used in the synthesis of specialty chemicals or as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like 6-Benzyl-1-hydroxy-3,4-dimethylpyridin-2(1H)-one might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The benzyl and hydroxyl groups could play a role in binding interactions, while the methyl groups might affect the compound’s hydrophobicity and overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    6-Benzyl-1-hydroxy-3-methylpyridin-2(1H)-one: Lacks one methyl group compared to the target compound.

    6-Benzyl-1-hydroxy-4-methylpyridin-2(1H)-one: Lacks one methyl group compared to the target compound.

    6-Benzyl-1-hydroxy-3,4-dimethylpyridin-2(1H)-one: Similar structure but with different substituents.

Uniqueness

The unique combination of benzyl, hydroxyl, and methyl groups in this compound might confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

164294-55-7

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

6-benzyl-1-hydroxy-3,4-dimethylpyridin-2-one

InChI

InChI=1S/C14H15NO2/c1-10-8-13(15(17)14(16)11(10)2)9-12-6-4-3-5-7-12/h3-8,17H,9H2,1-2H3

InChI Key

ZCMVLPKCNDBENF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=C1)CC2=CC=CC=C2)O)C

Origin of Product

United States

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